

2-(Methylthio)benzothiazole fundamental properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylthio)benzothiazole

Cat. No.: B7728342

[Get Quote](#)

An In-Depth Technical Guide to **2-(Methylthio)benzothiazole**

Authored by a Senior Application Scientist

Introduction

2-(Methylthio)benzothiazole, identified by CAS number 615-22-5, is a heterocyclic organic compound built upon a benzothiazole core.^[1] This structure, featuring a benzene ring fused to a thiazole ring with a methylthio (-S-CH₃) group at the second position, imparts a unique set of chemical properties that make it a valuable molecule in diverse scientific and industrial domains.^{[1][2]} This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, applications, and safety considerations, tailored for researchers, chemists, and professionals in drug development and materials science.

Physicochemical Properties

2-(Methylthio)benzothiazole typically presents as a white to light yellow crystalline powder or a yellow liquid with an unpleasant odor.^{[3][4][5]} It exhibits moderate solubility in organic solvents and is less soluble in water.^{[1][2]} The presence of sulfur atoms in its structure is key to its distinct reactivity and versatile applications.^[1]

Table 1: Core Physicochemical Data for **2-(Methylthio)benzothiazole**

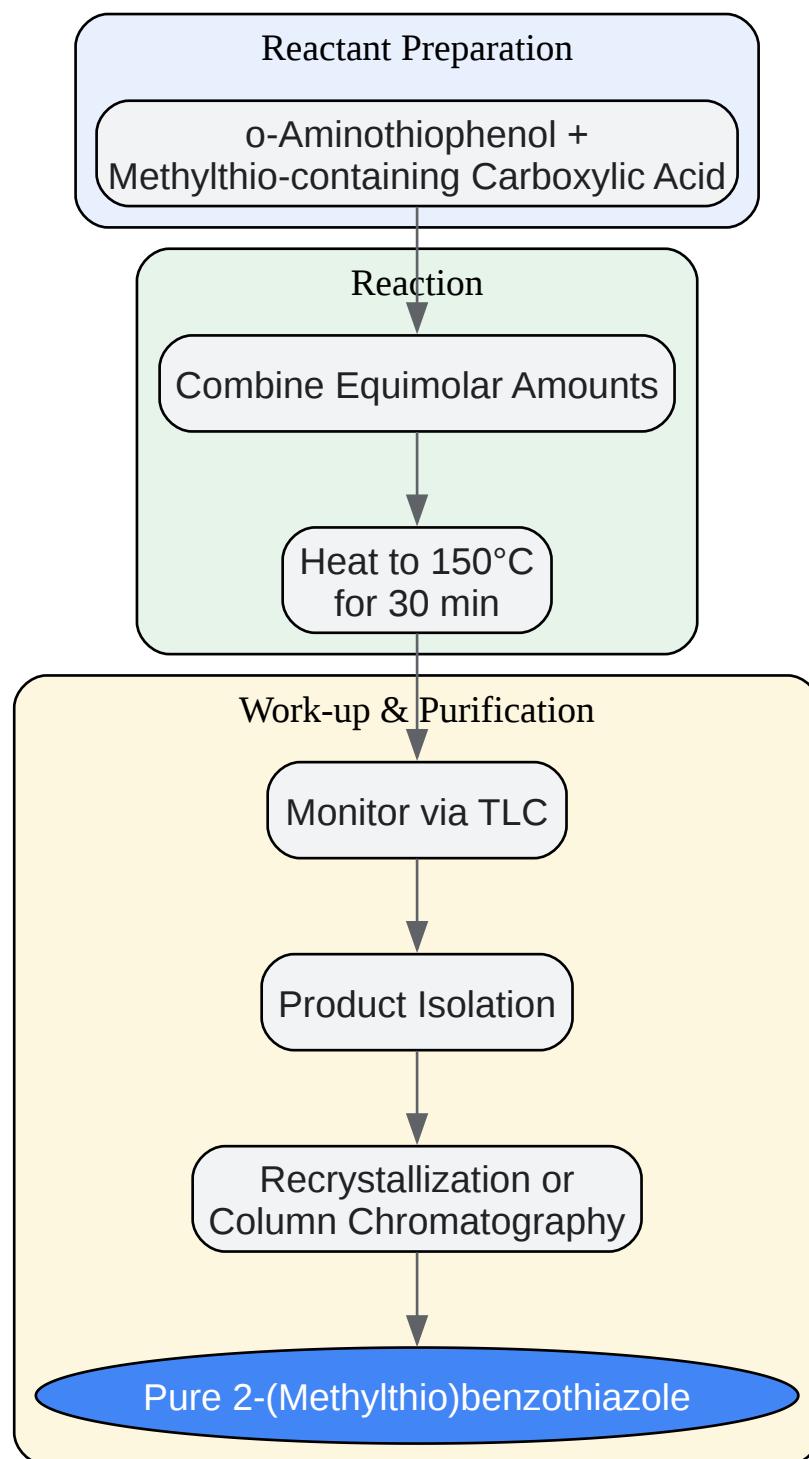
Property	Value	Reference(s)
CAS Number	615-22-5	[3] [4]
Molecular Formula	C ₈ H ₇ NS ₂	[1] [3] [4]
Molecular Weight	181.28 g/mol	[3]
Appearance	White to light yellow crystalline powder	[3] [4]
Melting Point	43-46 °C	[3]
Boiling Point	177 °C at 22 mmHg	[3] [4]
Purity	≥ 97-98% (GC)	[3] [4]
InChI Key	UTBVIMLZIRIFFR-UHFFFAOYSA-N	[1] [3]
SMILES	CSc1nc2ccccc2s1	[1] [3]

Synthesis and Manufacturing

The synthesis of 2-substituted benzothiazoles, including **2-(Methylthio)benzothiazole**, is well-established. A prevalent and efficient laboratory-scale method involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[\[3\]](#) For the specific synthesis of **2-(Methylthio)benzothiazole**, a methylthio-containing carboxylic acid would be utilized. This reaction is often conducted at elevated temperatures and can proceed without a solvent or catalyst, offering high conversion rates and clean reaction profiles.[\[3\]](#)

General Laboratory Synthesis Protocol

This protocol outlines a foundational method for synthesizing 2-substituted benzothiazoles, which can be adapted for **2-(Methylthio)benzothiazole**.


Materials:

- o-Aminothiophenol (1 mmol)
- Methylthio-containing carboxylic acid (1 mmol)

Procedure:

- Combine equimolar amounts of o-aminothiophenol and the carboxylic acid in a suitable reaction vessel.
- Heat the mixture to 150°C.
- Maintain the temperature for 30 minutes.[\[3\]](#)
- Monitor the reaction's progress using thin-layer chromatography (TLC).
- Upon completion, isolate the crude product.
- Purify the product via recrystallization or column chromatography to yield the final, pure compound.[\[3\]](#)

The causality behind this method's effectiveness lies in the nucleophilic attack of the amino group of o-aminothiophenol on the carbonyl carbon of the carboxylic acid, followed by intramolecular cyclization and dehydration to form the stable benzothiazole ring.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(Methylthio)benzothiazole**.

Chemical Reactivity and Applications

The utility of **2-(Methylthio)benzothiazole** stems from its versatile chemical reactivity. The methylthio group can act as a leaving group, making the compound a useful intermediate in the synthesis of other substituted benzothiazoles. Its heterocyclic nature also allows for a range of chemical transformations.

Key Application Areas:

- Agrochemicals: It serves as an effective fungicide and is a key intermediate in the synthesis of various pesticides designed to protect crops from fungal diseases.[4][5] Notably, it is a degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole, which is used in the leather, pulp, and paper industries.[6]
- Materials Science: In the rubber and plastics industries, it functions as a vulcanization accelerator and processing aid, enhancing the durability and performance of products like tires.[4]
- Corrosion Inhibition: It is incorporated into formulations to prevent metal corrosion, finding particular use in the oil and gas industry.[4]
- Organic Synthesis: Its role as a synthetic intermediate is crucial for creating more complex molecules.[1]
- Pharmaceutical Research: The benzothiazole scaffold is of interest in drug discovery, and this compound has been explored for potential biological activities, including in anti-cancer research.[4]
- Analytical Chemistry: It is employed as a reagent in various analytical methods.[4] For instance, it has been used in the trace determination of polar 1H-benzotriazoles and benzothiazoles in water samples via liquid chromatography-electrospray mass spectrometry. [7][8]

Biological Activity and Toxicological Insights

Recent research has shed light on the biological effects of **2-(Methylthio)benzothiazole**.

Studies using zebrafish models have indicated potential cardiovascular toxicity.[3] Exposure in

zebrafish larvae led to decreased heart rate and cardiac malformations.[3] Mechanistic studies suggest that the compound upregulates the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2), which in turn activates apoptotic pathways.[3]

[Click to download full resolution via product page](#)

Caption: Proposed pathway of MTBT-induced cardiovascular toxicity.

Analytical Characterization

The identity and purity of **2-(Methylthio)benzothiazole** are typically confirmed using standard analytical techniques.

- Gas Chromatography (GC): A primary method for assessing purity.[3][4]
- Spectroscopy:
 - Nuclear Magnetic Resonance (NMR): Provides detailed structural information.
 - Infrared (IR) Spectroscopy: Identifies characteristic functional groups.
 - Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): Used for quantification and analysis in complex mixtures, often coupled with mass spectrometry (HPLC-MS).[7]

Safety and Handling

According to safety data sheets, **2-(Methylthio)benzothiazole** is classified as an irritant.[5][9]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9][10] It is also noted to be water-reactive, potentially producing toxic fumes upon contact with water.[5][11]

- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[9][10]
 - Use only in a well-ventilated area and avoid breathing dust, fumes, or vapors.[9][11]
 - Wash hands thoroughly after handling.[9]
 - Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[10][11]
- First Aid:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[11]
 - Skin Contact: Wash off with plenty of soap and water.[9]
 - Inhalation: Move the person to fresh air.[9][11]
 - In all cases of exposure, seek medical attention.[11]

Conclusion

2-(Methylthio)benzothiazole is a compound of significant industrial and research importance. Its unique physicochemical properties, rooted in its heterocyclic structure, make it a versatile building block in agrochemicals, a performance-enhancing additive in materials science, and a valuable intermediate in organic synthesis. While its utility is broad, a thorough understanding of its toxicological profile and adherence to strict safety protocols are imperative for its handling and application. Continued research into its reaction mechanisms and biological activities will undoubtedly uncover new opportunities for this multifaceted molecule.

References

- Benchchem. An In-depth Technical Guide to **2-(Methylthio)benzothiazole**.
- Chem-Impex. **2-(Methylthio)benzothiazole**.
- CymitQuimica. CAS 615-22-5: **2-(Methylthio)benzothiazole**.
- FooDB. Showing Compound **2-(Methylthio)benzothiazole** (FDB011171).
- Cole-Parmer. Material Safety Data Sheet - **2-(Methylthio)benzothiazole**, 98% (gc).

- Taylor & Francis Online. A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole.
- PubChem. **2-(Methylthio)benzothiazole** | C8H7NS2 | CID 11989.
- HPC Standards. **2-(Methylthio)benzothiazole**.
- Sigma-Aldrich. **2-(Methylthio)benzothiazole** 97 615-22-5.
- Sigma-Aldrich. **2-(Methylthio)benzothiazole** 97 615-22-5.
- MedchemExpress.com. Safety Data Sheet - **2-(Methylthio)benzothiazole**.
- SLS Ireland. **2-(Methylthio)benzothiazole**, 9 | 168653-50G | SIGMA-ALDRICH.
- Sigma-Aldrich. **2-(Methylthio)benzothiazole** 97 615-22-5.
- Sigma-Aldrich. **2-(Methylthio)benzothiazole** 97 615-22-5.
- Ambeed.com. **2-(Methylthio)benzothiazole** | Sulfides.
- SCBT. **2-(Methylthio)benzothiazole** | CAS 615-22-5.
- Organic Chemistry Portal. Benzothiazole synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 615-22-5: 2-(Methylthio)benzothiazole | CymitQuimica [cymitquimica.com]
- 2. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. 2-(Methylthio)benzothiazole 97 615-22-5 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- To cite this document: BenchChem. [2-(Methylthio)benzothiazole fundamental properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7728342#2-methylthio-benzothiazole-fundamental-properties\]](https://www.benchchem.com/product/b7728342#2-methylthio-benzothiazole-fundamental-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com